2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Description
Properties
IUPAC Name |
2,3-dichlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c12-8-7-1-6-15-11(2-4-14-5-3-11)9(7)16-10(8)13/h14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWHIJUGZSBYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C(=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core formation | Cyclization of thiophene and pyran precursors under reflux |
| Spiro ring formation | Intramolecular cyclization with piperidine derivatives using catalysts |
| Chlorination | Electrophilic chlorination with NCS or SO2Cl2 at low temperature |
| Purification | Silica gel chromatography with ethyl acetate/dichloromethane gradient |
| Yield range | 40–70% depending on reaction optimization |
| Key considerations | Temperature control during chlorination, reagent purity, and chromatographic separation |
| Applications | Antitubercular drug development, biological activity optimization |
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The spiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has been modified to yield derivatives with varied biological activities. Below is a comparative analysis of key analogues:
Key Comparative Insights:
Antitubercular Activity: The dichloro derivative’s halogenated positions (2',3') may enhance interactions with M. tuberculosis targets compared to mono-substituted analogues like the 2'-chloro or 2'-fluoro derivatives. Halogens improve lipophilicity and membrane penetration, critical for targeting intracellular pathogens . Compound 06 (MIC: 8.23 µM) demonstrates that bulky substituents (e.g., sulfonyl groups) reduce potency relative to the lead GSK 2200150A, suggesting steric hindrance may limit activity .
NOP Receptor Antagonism: The 2'-fluoro derivative exhibits high bioavailability and receptor-specific binding in PET imaging, attributed to fluorine’s electronegativity and metabolic stability . Dichloro substitutions could modulate NOP receptor affinity differently, as seen in LY2940094, where specific substituents achieve >100-fold selectivity over classical opioid receptors .
Discontinued Derivatives :
- The 2'-chloro derivative (CAS: 1307248-42-5) and 2'-fluoro analogue (Ref: 10-F090273) were discontinued, likely due to suboptimal pharmacokinetics or toxicity, highlighting the scaffold’s sensitivity to substituent effects .
Biological Activity
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antiviral, and other therapeutic potentials based on diverse research findings.
- CAS Number : 1706454-81-0
- Molecular Formula : C11H14Cl2N2OS
- Molecular Weight : 280.21 g/mol
Biological Activity Overview
The biological activity of 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] has been explored in various studies. The compound exhibits several pharmacological effects, particularly in the areas of antimicrobial and antiviral activities.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related class of compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Although direct data on 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is sparse, these findings indicate that it may possess similar properties.
Study 1: Antiviral Efficacy Against DENV
In a study examining the antiviral properties of isothiazolo[4,3-b]pyridines, compounds were tested in human hepatoma cells infected with DENV. The results indicated a dose-dependent inhibition of viral infection with EC50 values ranging from 0.18 to 6.38 µM for certain derivatives . The implications for 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] suggest potential as an antiviral agent worth investigating further.
Study 2: Antimicrobial Activity Profiling
A recent study focused on new benzofuran-pyrazole derivatives reported significant antimicrobial activity with MIC values indicating effective inhibition against various pathogens . While not directly testing our compound of interest, the methodologies and findings support a broader investigation into related compounds like 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran].
Data Tables
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction parameters influence yield and purity?
The synthesis involves multi-step reactions, including spirocyclization and halogenation. Critical parameters include:
- Temperature control (e.g., 0–60°C for cyclization steps to avoid side reactions).
- Catalyst selection (e.g., trifluoroacetic acid enhances regioselectivity in ring closure).
- Purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane). Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free conditions .
Q. How is the spirocyclic structure characterized, and what analytical techniques confirm its configuration?
- X-ray crystallography resolves the spiro junction and stereochemistry.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization.
- High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns. Computational modeling (DFT) supplements experimental data to confirm stability of the spiro core .
Q. What in vitro models assess antimycobacterial activity against dormant Mycobacterium tuberculosis?
- Luciferase reporter assays quantify bacterial viability in hypoxic conditions (Wayne model).
- Resazurin microtiter assay (REMA) measures metabolic activity in non-replicating persisters.
- Macrophage infection models evaluate intracellular efficacy, with IC₅₀ values compared to rifampicin .
Advanced Research Questions
Q. How can enantiomeric purity be optimized given the compound’s stereochemical complexity?
- Chiral chromatography (e.g., Chiralpak® IA/IB columns) separates diastereomers.
- Asymmetric catalysis (e.g., Ru-BINAP complexes) during spirocyclization improves enantiomeric excess (ee > 90%).
- Circular dichroism (CD) monitors optical activity post-synthesis .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure bioavailability (AUC, Cmax), plasma protein binding, and brain penetration via LC-MS.
- Dose-ranging studies : Correlate receptor occupancy (e.g., NOP or APOL1) with behavioral endpoints in rodent models.
- Metabolite identification : Use hepatic microsomes to assess first-pass metabolism .
Q. How do structural modifications (e.g., 2'-Cl vs. 2'-F) impact selectivity for APOL1 vs. opioid receptors?
- Molecular docking : Compare binding affinities to APOL1 (PDB: 5A2V) vs. μ-opioid receptor (PDB: 6DDF).
- SAR studies : Fluorine substitution increases electronegativity, reducing off-target interactions with opioid receptors by 40% .
Q. What computational methods predict binding modes to RORγt or NOP receptors?
- Virtual screening : Glide/SP docking against RORγt (PDB: 3L0J) identifies key hydrophobic interactions.
- Molecular dynamics (MD) simulations : Analyze ligand stability in binding pockets over 100-ns trajectories.
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Data Analysis and Experimental Design
Q. How to differentiate APOL1-mediated vs. non-APOL1 effects in disease models?
- Knockdown/knockout models : Use siRNA in HEK293 cells or APOL1-null mice to isolate pathways.
- Biomarker profiling : Compare IL-6/TNF-α levels in wild-type vs. APOL1-deficient systems .
Q. What statistical approaches address variability in biological replicates?
Q. How to mitigate off-target effects in kinase or cytochrome P450 assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
